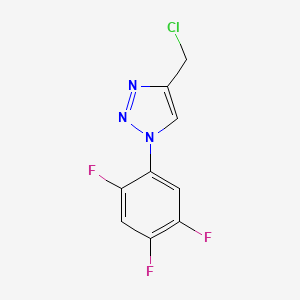

4-(chloromethyl)-1-(2,4,5-trifluorophenyl)-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-1-(2,4,5-trifluorophenyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClF3N3/c10-3-5-4-16(15-14-5)9-2-7(12)6(11)1-8(9)13/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISSUADAEZWESED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)F)F)N2C=C(N=N2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

4-(Chloromethyl)-1-(2,4,5-trifluorophenyl)-1H-1,2,3-triazole has been studied for its potential as a pharmaceutical intermediate. Its triazole moiety is known for exhibiting antifungal and antibacterial properties. Research has indicated that triazoles can inhibit the synthesis of ergosterol, a critical component of fungal cell membranes, making them valuable in treating fungal infections.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of triazoles showed significant activity against various fungal strains, suggesting that compounds like this compound could be developed into effective antifungal agents .

Agrochemicals

The compound's chloromethyl group can be utilized in the synthesis of agrochemical products. Triazole derivatives have been explored as fungicides and herbicides due to their ability to disrupt biological pathways in pests.

Case Study : Research conducted on triazole-based fungicides indicated their effectiveness in controlling plant pathogens while being less toxic to beneficial organisms . This positions this compound as a candidate for further development in agricultural applications.

Material Science

The unique properties of this compound also make it suitable for applications in material science. Its ability to form stable polymers can be exploited in creating advanced materials with specific functionalities.

Research Insight : Studies have shown that incorporating triazole units into polymer matrices enhances thermal stability and mechanical properties . This application is particularly relevant in developing materials for electronics and coatings.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Comparisons

The compound’s closest analogs differ in substituent patterns and halogenation. Key comparisons include:

Key Observations :

- Compound S8000011 () demonstrates that bulky substituents (e.g., naphthalene-oxyethyl) can enhance binding energy, but may reduce synthetic accessibility.

Physicochemical Properties

- Lipophilicity: The trifluorophenyl group in the target compound increases logP compared to non-fluorinated analogs, improving blood-brain barrier penetration .

Preparation Methods

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Step 1: Preparation of 2,4,5-trifluorophenyl azide

The aromatic azide is synthesized from the corresponding 2,4,5-trifluoroaniline derivative via diazotization followed by substitution with sodium azide or by copper-catalyzed azidation of aryl boronic acids.Step 2: Preparation of chloromethyl-substituted alkyne

The alkyne bearing a chloromethyl group at the terminal position can be prepared by halomethylation of propargyl alcohol derivatives or by chloromethylation of suitable alkynes.Step 3: CuAAC reaction

The 2,4,5-trifluorophenyl azide and chloromethyl alkyne undergo copper(I)-catalyzed cycloaddition in a solvent mixture such as tert-butanol/water (1:1 v/v) at room temperature. Sodium ascorbate is used as a reducing agent to maintain the copper in the +1 oxidation state. The reaction typically proceeds for 24-48 hours, yielding the 1,4-disubstituted 1,2,3-triazole with the chloromethyl group at the 4-position and the trifluorophenyl group at the 1-position.Step 4: Purification

The product is isolated by extraction, washing with brine, drying, and purification via flash chromatography.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | CuSO4·5H2O with sodium ascorbate | Maintains Cu(I) active species |

| Solvent | tert-Butanol/water (1:1 v/v) | Promotes solubility of both organic and inorganic |

| Temperature | Room temperature (20-25 °C) | Mild conditions preserve sensitive groups |

| Reaction time | 24-48 hours | Ensures complete conversion |

| Workup | Saturated NH4Cl aqueous quench, ethyl acetate extraction, brine wash, drying over Na2SO4 | Standard organic extraction and purification |

| Purification | Flash column chromatography (petroleum ether/ethyl acetate mixtures) | Provides pure product |

Summary Table of Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| CuAAC (Copper-catalyzed azide-alkyne cycloaddition) | 2,4,5-trifluorophenyl azide, chloromethyl alkyne, CuSO4, sodium ascorbate | 1,3-Dipolar cycloaddition | High regioselectivity, mild conditions, good yields | Requires preparation of azide and alkyne precursors |

| Semicarbazide salt halogenation (mainly for 1,2,4-triazoles) | Semicarbazide acid salts, halogen acids (HCl, TFA) | Cyclization and halogenation | Short, efficient synthesis for related triazoles | Less applicable for 1,2,3-triazoles, limited substrate scope |

| Enamine-azide cycloaddition with ring closure | Amines, 1,3-dicarbonyls, azides, acid catalysts | Multistep cyclization | Enables fully substituted triazoles | More complex, longer reaction times |

Q & A

Q. What are the most reliable synthetic routes for 4-(chloromethyl)-1-(2,4,5-trifluorophenyl)-1H-1,2,3-triazole, and how do reaction conditions influence regioselectivity?

The Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the gold standard for synthesizing 1,4-disubstituted triazoles. For this compound, the reaction involves a terminal alkyne (e.g., propargyl chloride) and a 2,4,5-trifluorophenyl azide. Key factors include:

- Catalyst : Cu(I) sources (e.g., CuSO₄/sodium ascorbate) ensure >95% regioselectivity for 1,4-triazoles .

- Solvent : Aqueous/organic biphasic systems (e.g., THF:H₂O) improve yield by stabilizing intermediates .

- Temperature : Room temperature suffices, but heating to 50°C accelerates kinetics without compromising selectivity . Alternative approaches: Ag-Zn nanoheterostructures yield 1,5-regioisomers but are less applicable here due to incompatible substrates .

Table 1 : Catalyst Comparison for Triazole Synthesis

| Catalyst | Regioselectivity | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Cu(I) | 1,4-substituted | 85–95 | RT, THF/H₂O | |

| Ag-Zn | 1,5-substituted | 30–60 | 80°C, DMF |

Q. How can researchers confirm the structural integrity of this triazole derivative, and what analytical methods are critical?

- NMR : ¹H/¹³C NMR resolves the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and chloromethyl group (δ 4.5–5.0 ppm). Fluorine coupling patterns (e.g., 2,4,5-trifluorophenyl) validate substitution .

- HRMS : Exact mass analysis confirms molecular formula (e.g., C₉H₆ClF₃N₃) with <2 ppm error .

- X-ray crystallography : Resolves stereoelectronic effects of fluorine substituents and chloromethyl orientation .

Q. What purification strategies are effective for isolating this compound, especially when dealing with byproducts?

- Chromatography : Gradient elution (e.g., CH₂Cl₂ to CH₂Cl₂:MeOH 5:1) separates polar byproducts (e.g., unreacted azides) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water) achieve >98% purity for biological assays .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals if solubility permits .

Advanced Research Questions

Q. How does the electron-withdrawing trifluorophenyl group influence the reactivity of the triazole core in further functionalization?

The 2,4,5-trifluorophenyl group:

- Activates the triazole for nucleophilic substitution at the chloromethyl site (e.g., SN2 reactions with amines/thiols) .

- Enhances stability against hydrolysis due to fluorine’s inductive effect .

- Alters electronic density : DFT studies show reduced HOMO-LUMO gaps, favoring charge-transfer interactions in catalysis .

Q. What mechanistic insights explain the high regioselectivity of CuAAC for synthesizing this compound?

- Coordination chemistry : Cu(I) binds the alkyne, forming a π-complex that directs azide attack to the terminal carbon, favoring 1,4-products .

- Kinetic vs. thermodynamic control : CuAAC is kinetically driven, with a low activation barrier (ΔG‡ ≈ 15 kcal/mol) for 1,4-regiochemistry .

- Steric effects : Bulky substituents (e.g., 2,4,5-trifluorophenyl) disfavor 1,5-products due to transition-state strain .

Q. How can researchers mitigate low yields in scale-up syntheses of this compound?

- Optimized stoichiometry : A 1.2:1 alkyne:azide ratio minimizes unreacted azide .

- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions (e.g., triazole dimerization) .

- In situ azide generation : Avoids isolation of hazardous intermediates .

Q. What role does this triazole derivative play in medicinal chemistry, particularly in drug-discovery pipelines?

- Pharmacophore integration : The chloromethyl group enables covalent binding to cysteine residues in target enzymes (e.g., kinases) .

- Bioisostere : The triazole core mimics amide bonds, enhancing metabolic stability vs. peptide-based drugs .

- Antimicrobial potential : Structural analogs show MIC values <1 µg/mL against S. aureus, suggesting utility in antibiotic development .

Data Contradictions & Resolution

- Regioselectivity in non-Cu systems : Ag-Zn catalysts produce 1,5-triazoles, conflicting with CuAAC outcomes. Resolution: Catalyst choice is substrate-dependent; Cu(I) remains optimal for 1,4-products .

- Yield variability : Reports range from 45% (Ag-Zn) to 95% (Cu). Resolution: Purity of azide precursors and exclusion of oxygen are critical .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.